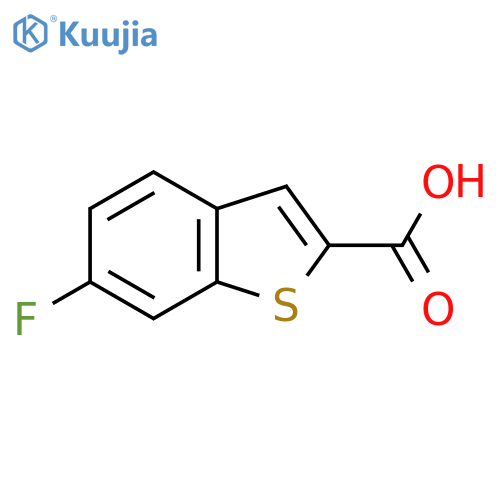

Cas no 142329-23-5 (6-fluoro-1-benzothiophene-2-carboxylic acid)

142329-23-5 structure

商品名:6-fluoro-1-benzothiophene-2-carboxylic acid

6-fluoro-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Fluorobenzo[b]thiophene-2-carboxylic acid

- 6-Fluoro-1-benzothiophene-2-carboxylic acid

- 6-Fluoro-benzo[b]thiophene-2-carboxylic acid

- AC1NLQMW

- AC1Q73V8

- ACMC-20f2ee

- Benzo[b]thiophene-2-carboxylic acid, 6-fluoro-

- CTK0F0250

- SureCN153935

- BS-13754

- F19767

- MFCD06655861

- DTXSID20407097

- EN300-13450

- J-518742

- Z90121766

- KAIFCLLXRYSWNU-UHFFFAOYSA-N

- 6-fluoro-1-benzothiophene-2-carboxylic acid, AldrichCPR

- 142329-23-5

- SCHEMBL153935

- SY110613

- 6-fluorobenzo[b]thiophene-2-carboxylicacid

- AKOS000118232

- CS-0308828

- A926474

- DB-350468

- 6-Fluorobenzothiophene-2-carboxylic acid

- 6-fluoro-1-benzothiophene-2-carboxylic acid

-

- MDL: MFCD06655861

- インチ: 1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)

- InChIKey: KAIFCLLXRYSWNU-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=CC2C=CC(=CC1=2)F

計算された属性

- せいみつぶんしりょう: 195.99945

- どういたいしつりょう: 195.99942873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 65.5Ų

じっけんとくせい

- PSA: 37.3

6-fluoro-1-benzothiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F647595-50mg |

6-Fluoro-benzo[b]thiophene-2-carboxylic Acid |

142329-23-5 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-13450-1.0g |

6-fluoro-1-benzothiophene-2-carboxylic acid |

142329-23-5 | 95% | 1.0g |

$201.0 | 2023-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F97930-250mg |

6-Fluorobenzo[b]thiophene-2-carboxylic acid |

142329-23-5 | 98% | 250mg |

¥2132.0 | 2023-09-07 | |

| Apollo Scientific | PC49280-1g |

6-Fluorobenzo[b]thiophene-2-carboxylic acid |

142329-23-5 | 95% | 1g |

£195.00 | 2024-05-24 | |

| Matrix Scientific | 130149-5g |

6-Fluoro-benzo[b]thiophene-2-carboxylic acid, 95%+ |

142329-23-5 | 95% | 5g |

$1530.00 | 2023-09-05 | |

| Enamine | EN300-13450-0.05g |

6-fluoro-1-benzothiophene-2-carboxylic acid |

142329-23-5 | 95% | 0.05g |

$47.0 | 2023-02-09 | |

| Enamine | EN300-13450-2.5g |

6-fluoro-1-benzothiophene-2-carboxylic acid |

142329-23-5 | 95% | 2.5g |

$383.0 | 2023-02-09 | |

| abcr | AB386957-1g |

6-Fluoro-benzo[b]thiophene-2-carboxylic acid, 95%; . |

142329-23-5 | 95% | 1g |

€254.00 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357081-250mg |

6-fluoro-1-benzothiophene-2-carboxylic acid, |

142329-23-5 | 250mg |

¥1482.00 | 2023-09-05 | ||

| Enamine | EN300-13450-100mg |

6-fluoro-1-benzothiophene-2-carboxylic acid |

142329-23-5 | 95.0% | 100mg |

$56.0 | 2023-09-30 |

6-fluoro-1-benzothiophene-2-carboxylic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

142329-23-5 (6-fluoro-1-benzothiophene-2-carboxylic acid) 関連製品

- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)

- 70060-13-8(5-Fluoro-1-benzothiophene-2-carboxylic acid)

- 550998-67-9(7-Fluoro-1-benzothiophene-2-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142329-23-5)6-fluoro-1-benzothiophene-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):337.0